molecular formula C11H15ClN2O2 B12071568 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine

4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine

Cat. No.: B12071568
M. Wt: 242.70 g/mol
InChI Key: LIBKIDPJYQPTJW-UHFFFAOYSA-N
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Description

4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine (CAS: 879487-97-5) is a heterocyclic organic compound with a morpholine ring linked via an ethyloxy bridge to a 6-chloropyridine moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂, and it has a molecular weight of 242.71 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine

InChI

InChI=1S/C11H15ClN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2

InChI Key

LIBKIDPJYQPTJW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine typically involves the reaction of 6-chloropyridin-3-ol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ol is replaced by the 2-chloroethylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of morpholine compounds, including 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine, exhibit anticancer properties. These compounds have been studied for their ability to inhibit the mTOR pathway, which is crucial in regulating cell growth and metabolism. For instance, a study highlighted that morpholine derivatives can potentially act as dual inhibitors of mTORC1 and mTORC2, which are implicated in various cancers .

Fibrosis Treatment

The compound has shown promise in treating idiopathic pulmonary fibrosis (IPF). IPF is characterized by excessive extracellular matrix accumulation leading to lung dysfunction. Morpholine derivatives have been investigated for their role in modulating fibroblast activity and reducing fibrosis by targeting metabolic pathways involved in fibroblast-to-myofibroblast transition .

Neuroprotective Effects

Emerging studies suggest that morpholine derivatives may possess neuroprotective effects. They could potentially be beneficial in neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related morpholine compound inhibited tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Treatment of Fibrosis

In preclinical models of pulmonary fibrosis, the administration of morpholine derivatives resulted in decreased levels of TGF-beta signaling and reduced collagen deposition in lung tissues. This suggests a promising avenue for therapeutic intervention in fibrotic diseases.

Mechanism of Action

The mechanism of action of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine, differing in substituents or core heterocycles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Primary Applications
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine 879487-97-5 C₁₁H₁₅ClN₂O₂ 242.71 Morpholine substituent Pharmaceutical intermediates
{2-[(6-Chloropyridin-3-yl)oxy]ethyl}dimethylamine 850408-72-9 C₉H₁₃ClN₂O 200.67 Dimethylamine instead of morpholine Agrochemical research
2-[(6-Chloropyridin-3-yl)oxy]-N,N-dimethylacetamide 1537694-17-9 C₉H₁₁ClN₂O₂ 214.65 Acetamide group replacing morpholine Organic synthesis
4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride 1265917-14-3 C₂₁H₂₄ClN₃O₂ 385.89 Pyrazole-naphthalene core; hydrochloride salt σ Receptor antagonist (S1RA)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine N/A C₁₈H₂₁ClN₄O 344.84 Quinoline-pyrrolidine core Kinase inhibitor research

Detailed Analysis of Differences

Substituent Effects on Bioactivity
  • Morpholine vs. Dimethylamine/Acetamide : The morpholine ring in 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine enhances solubility and hydrogen-bonding capacity compared to dimethylamine or acetamide derivatives, making it more suitable for drug development .
  • Pyrazole-Naphthalene Hybrid (S1RA) : The hydrochloride salt of 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine exhibits strong σ receptor antagonism due to its bulky aromatic substituents, which improve target selectivity .
Molecular Weight and Pharmacokinetics
  • Higher molecular weight compounds like S1RA (385.89 g/mol) may exhibit slower metabolic clearance but better binding affinity compared to simpler derivatives like {2-[(6-Chloropyridin-3-yl)oxy]ethyl}dimethylamine (200.67 g/mol) .
Crystallinity and Stability
  • S1RA’s crystalline form (monoclinic unit cell) ensures stability during storage and formulation, a critical advantage over amorphous analogs .

Biological Activity

Introduction

4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
IUPAC Name4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine
InChI KeyLIBKIDPJYQPTJW-UHFFFAOYSA-N

Synthesis

The synthesis of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine typically involves the nucleophilic substitution reaction between 6-chloropyridin-3-ol and 2-chloroethylmorpholine under basic conditions. This method allows for the formation of the desired morpholine derivative with high yields and purity .

The biological activity of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The compound modulates their activity, which can lead to various biological effects including:

  • Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .

Antimicrobial Activity

Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess notable antibacterial and antifungal activities, suggesting that 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine may also exhibit similar effects .

Anticancer Activity

Recent investigations into the anticancer potential of morpholine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. Notably, compounds with similar structures have been shown to induce apoptosis in cancer cells, which highlights their potential as chemotherapeutic agents .

Case Studies

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of several morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a chloropyridine moiety exhibited enhanced activity compared to their non-substituted counterparts.
  • Case Study on Anticancer Efficacy :
    • In vitro studies on breast cancer cell lines demonstrated that derivatives similar to 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine inhibited cell proliferation significantly more than control treatments, suggesting a promising avenue for further research in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine, and what are the critical reaction conditions to ensure yield and purity?

  • Methodological Answer : A typical route involves nucleophilic substitution between 6-chloropyridin-3-ol and 4-(2-chloroethyl)morpholine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Reaction temperatures between 60–80°C and extended reaction times (12–24 hours) are critical to maximize yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity . Alternative pathways may involve coupling reagents like DCC/DMAP for ether bond formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the morpholine ring (δ ~3.6–2.5 ppm for N-CH₂ protons) and the chloropyridyl group (aromatic protons at δ ~7.5–8.5 ppm). Coupling constants confirm substituent positions .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+) and detects impurities.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological studies) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the morpholine-ethyloxy linkage (if single crystals are obtainable) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .
  • Stability : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the chloropyridyl group.

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models for DMSO/water) predict solubility and stability. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors) to guide drug design .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity, especially for overlapping signals in the morpholine and ethyloxy regions.
  • Isotopic Labeling : Use of deuterated analogs or 15N-labeled morpholine to clarify ambiguous peaks.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-[(6-chloro-2-pyridyl)methoxy] derivatives) to validate assignments .

Q. How do modifications to the morpholine or chloropyridyl moieties affect the compound's physicochemical and biological properties?

  • Methodological Answer :

  • Morpholine Modifications : Replacing the morpholine oxygen with sulfur (thiomorpholine) increases lipophilicity (logP), altering membrane permeability. Substituting with piperazine introduces additional hydrogen-bonding sites, potentially enhancing binding affinity to targets .
  • Chloropyridyl Modifications : Fluorination at the pyridine ring (e.g., 6-fluoro substitution) improves metabolic stability. Replacing chlorine with electron-withdrawing groups (e.g., CF₃) modulates electronic effects, impacting reactivity in cross-coupling reactions .

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